2-((5-(2,4-dichlorophenyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetic acid

Description

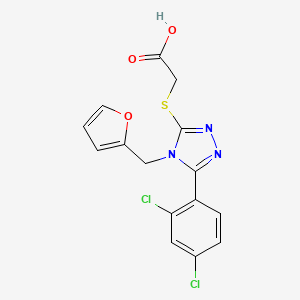

2-((5-(2,4-Dichlorophenyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetic acid is a triazole-based derivative characterized by a 1,2,4-triazole core substituted with a 2,4-dichlorophenyl group at position 5, a furan-2-ylmethyl group at position 4, and a thio-linked acetic acid moiety at position 2. This structure combines electron-withdrawing (dichlorophenyl) and heterocyclic (furan) substituents, which may enhance its biological activity and physicochemical stability.

Properties

IUPAC Name |

2-[[5-(2,4-dichlorophenyl)-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl2N3O3S/c16-9-3-4-11(12(17)6-9)14-18-19-15(24-8-13(21)22)20(14)7-10-2-1-5-23-10/h1-6H,7-8H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZFJORFRAMXFGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CN2C(=NN=C2SCC(=O)O)C3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl2N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501128014 | |

| Record name | 2-[[5-(2,4-Dichlorophenyl)-4-(2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501128014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

537017-64-4 | |

| Record name | 2-[[5-(2,4-Dichlorophenyl)-4-(2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio]acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=537017-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[[5-(2,4-Dichlorophenyl)-4-(2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501128014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Hydrazide Intermediate Synthesis

A common precursor is 2-((3-substituted-1H-1,2,4-triazol-5-yl)thio)acetohydrazide, synthesized by refluxing isopropyl 2-((3-substituted-1H-1,2,4-triazol-5-yl)thio)acetate with hydrazine hydrate in propan-2-ol. This method, adapted from Safonov et al., yields hydrazides with >70% efficiency after recrystallization. For the target compound, the "3-substituted" group would initially be a protected or pre-functionalized moiety to accommodate subsequent 2,4-dichlorophenyl and furan-2-ylmethyl groups.

Cyclization Strategies

Cyclization of thiosemicarbazides under alkaline conditions generates the triazole core. For example, heating thiobiureas (e.g., 1a–1q in) with 2 M NaOH at 100°C for 5–8 hours produces 3-hydroxy-5-thiol-triazoles. However, for thioether-linked derivatives like the target compound, nucleophilic displacement of a bromide (e.g., 2-bromo-5-nitrothiazole) with triazole thiols in NaOMe/MeOH is preferred. This approach avoids hydroxyl byproducts and ensures thioether bond formation.

Thioacetic Acid Moiety Attachment

The thioacetic acid group is introduced via nucleophilic substitution between the triazole thiol and chloroacetic acid. Key steps include:

Thiol Generation

Triazole thiols are generated by reducing disulfides (e.g., with NaBH4) or hydrolyzing thiocyanate precursors. In, thiols displaced bromides in 2-bromo-5-nitrothiazole under mild basic conditions (NaOMe/MeOH), achieving >50% yields.

Thioether Bond Formation

Reacting the triazole thiol with chloroacetic acid in aqueous NaOH (pH 9–10) at 60–80°C for 4–6 hours yields the thioacetic acid derivative. For example, Sun et al. reported 68% yield for analogous 1,3,4-thiadiazole-thioacetic acids using this method. The reaction is monitored via TLC, and the product is purified by acid precipitation (pH 2–3) followed by recrystallization from ethanol/water.

Optimization and Analytical Validation

Reaction Conditions

Spectroscopic Characterization

-

1H NMR : Key signals include:

-

MS (ESI) : Molecular ion peak [M−H]− at m/z 428.9 (calculated for C16H12Cl2N3O3S)

Comparative Analysis of Synthetic Routes

Challenges and Mitigation Strategies

-

Regiochemical control : Competing alkylation at sulfur vs. nitrogen is minimized using bulky bases (e.g., NaH) and low temperatures.

-

Byproduct formation : Thioester hydrolysis is mitigated by maintaining pH <10 during thioether formation.

-

Purification : Silica gel chromatography (EtOAc/hexane, 1:1) removes unreacted aldehydes, while recrystallization (ethanol/water) isolates the final acid .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the triazole ring or the dichlorophenyl group, potentially leading to the formation of amines or other reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dichlorophenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines, reduced triazole derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Applications

1. Antifungal Activity

Research indicates that derivatives of triazoles exhibit significant antifungal properties. The incorporation of the dichlorophenyl and furan groups enhances the antifungal activity against various strains of fungi. Studies have shown that similar compounds can inhibit fungal growth by interfering with ergosterol biosynthesis, a critical component of fungal cell membranes .

2. Anticancer Potential

Triazole derivatives have been explored for their anticancer properties. The compound under consideration may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Preliminary studies suggest that it could target specific pathways involved in tumor growth and metastasis .

3. Antibacterial Properties

There is evidence supporting the antibacterial efficacy of triazole compounds. The presence of the furan ring may contribute to enhanced activity against Gram-positive and Gram-negative bacteria by disrupting bacterial cell wall synthesis or function .

Agricultural Applications

1. Fungicides

The compound's antifungal properties make it a candidate for use as a fungicide in agriculture. Its ability to inhibit fungal pathogens can help protect crops from diseases, thereby improving yield and quality .

2. Plant Growth Regulators

Research into similar compounds suggests potential applications as plant growth regulators. These substances can modulate plant growth processes, enhancing resistance to stressors such as drought or disease .

Case Studies

Mechanism of Action

The mechanism of action of 2-((5-(2,4-dichlorophenyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetic acid depends on its application:

Medicinal Chemistry: It may inhibit specific enzymes or proteins in pathogens, leading to their death or inhibition of growth.

Agriculture: The compound could interfere with essential biological pathways in pests or weeds, leading to their elimination.

Materials Science: Its electronic properties could be harnessed in the development of semiconductors or other advanced materials.

Comparison with Similar Compounds

Furylmethyl vs. Aryl/Alkyl Groups

- Target Compound : The furan-2-ylmethyl group at position 4 introduces moderate hydrophilicity and planar geometry due to the furan ring. This may enhance interactions with polar biological targets.

- Comparison with 4-(o-Tolyl) Analog : The compound 2-((5-(2,4-dichlorophenyl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetic acid (CAS: 1338962-83-6) replaces the furylmethyl with an o-tolyl group, increasing lipophilicity and steric bulk. This substitution might reduce solubility but improve membrane permeability .

Allyl and Pyridinyl Substitutions

- Compound 7a (): 2-((4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid replaces the dichlorophenyl and furylmethyl groups with pyridinyl and allyl substituents.

Substituent Variations at Position 5

Dichlorophenyl vs. Phenyl/Pyridinyl Groups

- Tryfuzol® (): 2-((5-(Furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetic acid (as a piperidine salt) substitutes position 5 with a furan ring and position 4 with phenyl. This configuration demonstrates immunomodulatory and antioxidant activities, suggesting that dichlorophenyl in the target compound may shift activity toward antimicrobial roles .

- Compound 5x (): 1-(2,4-Dichlorophenyl)-2-((5-(4-(6-fluoro-1H-benzimidazol-2-yl)phenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)ethan-1-one incorporates a benzimidazole-linked phenyl group at position 5, showing anticandidal activity. The dichlorophenyl in the target compound may enhance antifungal potency due to increased lipophilicity .

Variations in the Thio-Linked Moiety

Thioacetic Acid vs. Thioacetonitrile/Thioamide

- Target Compound : The thioacetic acid group offers acidity (pKa ~3–4), enabling salt formation and improved aqueous solubility.

- Compound 337505-63-2 (): N-(3-Chlorophenyl)-2-[[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]acetamide substitutes the carboxylic acid with an amide, altering hydrogen-bonding capacity and target selectivity .

Biological Activity

2-((5-(2,4-dichlorophenyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetic acid is a novel compound with significant potential in medicinal chemistry and agricultural applications. Its unique structure comprises a triazole ring, a furan moiety, and a dichlorophenyl group, which contribute to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound is characterized by the presence of multiple functional groups that enhance its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes or proteins in various pathogens. The mechanisms include:

- Antifungal Activity : The triazole ring is known for its antifungal properties by inhibiting the synthesis of ergosterol in fungal cell membranes .

- Antibacterial Activity : The compound may disrupt bacterial cell wall synthesis or function by targeting essential proteins involved in cell division and metabolism .

- Anticancer Potential : Studies suggest that it may induce apoptosis in cancer cells through pathways involving oxidative stress and mitochondrial dysfunction .

Biological Activity Data

The following table summarizes the biological activities reported for this compound:

Case Studies

Several studies have highlighted the efficacy of this compound in various biological contexts:

- Antifungal Efficacy : A study demonstrated that derivatives of the triazole scaffold showed potent antifungal activity against Candida species, with some derivatives exhibiting lower MIC values than established antifungal agents like fluconazole .

- Antibacterial Properties : Research indicated that the compound effectively inhibited Staphylococcus aureus strains resistant to methicillin (MRSA), showcasing its potential as a novel antibacterial agent .

- Anticancer Research : In vitro studies revealed that the compound induced significant apoptotic effects in human cancer cell lines, suggesting its role as a potential chemotherapeutic agent .

Comparative Analysis with Similar Compounds

When compared to structurally similar compounds such as 2-((5-(2,4-dichlorophenyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)propionic acid and benzoic acid derivatives, this compound exhibits superior biological activity due to its unique combination of functional groups.

| Compound Name | Activity Profile | Notes |

|---|---|---|

| 2-((5-(2,4-Dichlorophenyl)-4-(furan-2-ylmethyl)... | Antifungal, Antibacterial | Broad-spectrum activity |

| 2-((5-(2,4-Dichlorophenyl)-4-(furan-2-y... | Moderate antifungal | Less effective against resistant strains |

| 2-((5-(Dichlorophenyl)-triazole... | Limited antibacterial | Primarily effective against sensitive strains |

Q & A

Q. Table 1. Comparative Antimicrobial Activity of Triazole Derivatives

| Compound Substituents | MIC (µg/mL) C. albicans | MIC (µg/mL) S. aureus | Reference |

|---|---|---|---|

| 2,4-Dichlorophenyl, Furan-methyl | 8–32 | 16–64 | |

| 3,4-Dimethoxyphenyl, Ethyl | 64–128 | 32–128 |

Q. Table 2. Stability Under Accelerated Conditions

| Condition | Degradation Products | % Mass Balance | Reference |

|---|---|---|---|

| 40°C, 75% RH, 30 days | Furan oxide, Triazole-thiol | 98.5% | |

| pH 2, 25°C, 7 days | Hydrolyzed triazole, Acetic acid | 95.2% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.